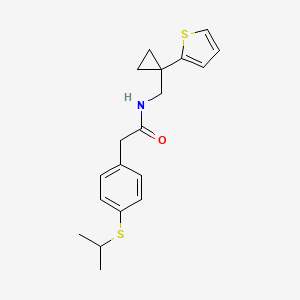

![molecular formula C7H14N2 B2984303 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine CAS No. 1553867-69-8](/img/structure/B2984303.png)

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

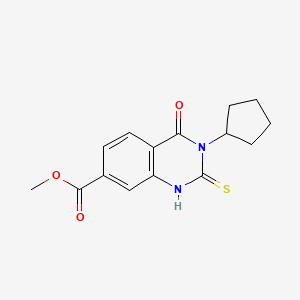

“2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 . This compound is a derivative of the 3-azabicyclo[3.1.0]hexane class of compounds .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine”, has been reported over the last few years . The methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton can be divided into the following groups: annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings . For example, a method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis

The molecular structure of “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is characterized by a 3-azabicyclo[3.1.0]hexane core . This core is a common structural motif found in various pharmaceuticals and natural compounds .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” and similar compounds typically involve the formation of the 3-azabicyclo[3.1.0]hexane core . This can be achieved through various methods, including the annulation of a new cycle to an existing pyrrole or cyclopropane ring .Physical And Chemical Properties Analysis

“2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 126.2 .Applications De Recherche Scientifique

Antiproliferative Activity

Compounds with the 3-azabicyclo[3.1.0]hexane moiety have demonstrated significant antiproliferative activity against various cancer cell lines, including K-562 (leukemia), HeLa (cervical cancer), Jurkat (T-cell leukemia), and CT26 (colon carcinoma). These findings suggest potential applications in cancer therapy .

Antimicrobial Performance

New fused spir-othiazolidine framework analogs containing 3-azabicyclo[3.1.0]hexane structures have shown promising results in boosting antimicrobial performance, indicating potential use in developing new antimicrobial agents .

Biological Targets

The 3-azabicyclo[3.1.0]hexane core is a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals, highlighting its importance in drug design and synthesis for various biological targets .

Drug Design

Recent advances in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives have been actively used in drug design due to their ability to act on various biological targets. This includes the development of molecules capable of interacting with specific receptors or enzymes .

Synthetic Approaches

Modern synthetic approaches to 3-ABH derivatives based on transition metal catalysis have been classified and analyzed, providing new methods for the synthesis of these compounds through three- and five-membered ring fusion processes .

Orientations Futures

Mécanisme D'action

Target of Action

The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is present in the structure of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, is often found in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also found in protease inhibitors, which show antiviral properties .

Mode of Action

For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine might interact with these neurotransmitters, altering their reuptake and thus affecting neural signaling.

Biochemical Pathways

The biochemical pathways affected by 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine are likely to be those involved in the neurotransmission of serotonin, noradrenaline, and dopamine, given the compound’s structural similarity to known reuptake inhibitors . Alterations in these pathways can have downstream effects on mood, cognition, pain perception, and other neurological functions.

Pharmacokinetics

The pharmacokinetics of 2-(3-Azabicyclo[31Similar compounds have been reported to have excellent pharmacokinetic profiles . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine’s action would depend on its specific targets and mode of action. If it acts as a reuptake inhibitor for serotonin, noradrenaline, and dopamine, it could increase the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood, cognition, and other neurological functions .

Propriétés

IUPAC Name |

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCITIEXGVREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984226.png)

![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)

![Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2984232.png)

![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)

![(E)-6-(4-methoxystyryl)-3-phenethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984239.png)

![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)

![N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/no-structure.png)

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)